Helveticoside

Description

This compound has been reported in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available.

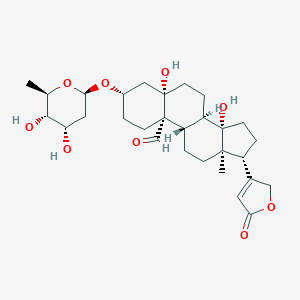

structure

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBILRDAMJUPXCX-AGAUEGNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317694 | |

| Record name | Helveticoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-64-8 | |

| Record name | Helveticoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helveticoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helveticoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELVETICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52OAE3C457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Helveticoside from Descurainia sophia: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descurainia sophia (L.) Webb ex Prantl, commonly known as flixweed, is a plant belonging to the Brassicaceae family with a history of use in traditional medicine for treating ailments such as cough, asthma, and edema.[1] Modern phytochemical research has identified a wealth of bioactive secondary metabolites within its seeds, including cardiac glycosides, sulfur glycosides, and flavonoids.[1] Among these, the cardenolide glycoside helveticoside has emerged as a principal cytotoxic and biologically active constituent, demonstrating significant potential for further investigation in drug development, particularly in oncology.[2]

This technical guide provides an in-depth overview of this compound, focusing on its isolation from Descurainia sophia seeds. It includes detailed experimental protocols, quantitative data, and an exploration of the signaling pathways modulated by this potent compound.

Source and Extraction of this compound

This compound is primarily isolated from the seeds of Descurainia sophia. The initial step in its purification is a solvent extraction of the dried, ground seeds. An ethanolic extract of the seeds has been shown to contain this compound and exhibits cytotoxic effects on various cancer cell lines.[2]

Experimental Protocol: Preparation of Ethanolic Extract of D. sophia Seeds (EEDS)

-

Plant Material : Dried seeds of Descurainia sophia are commercially sourced or collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for reference.[1]

-

Grinding : A substantial quantity of the dried seeds (e.g., 9.0 kg) is ground to a fine powder to increase the surface area for efficient extraction.[3]

-

Maceration : The ground seed material is subjected to maceration with 80% ethanol (e.g., 40 L) at room temperature for a period of 48 hours. This process is typically repeated three times to ensure exhaustive extraction.[3]

-

Filtration and Concentration : The combined ethanolic extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C. This process yields a crude extract.[3]

Isolation and Purification of this compound

Following the initial extraction, this compound is isolated from the crude ethanolic extract through a series of chromatographic techniques. While the precise, step-by-step protocol for this compound is often embedded within broader phytochemical studies, a general and effective workflow can be constructed based on established methods for separating glycosides from Descurainia sophia.

Experimental Protocol: Chromatographic Purification of this compound

The following protocol is a composite methodology based on the separation of various constituents from D. sophia seeds and represents a robust approach for the isolation of this compound.

-

Initial Fractionation (Optional but Recommended) : The crude 80% ethanol extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and/or n-butanol).

-

Polyamide Column Chromatography : The enriched fraction is loaded onto a polyamide column and eluted with a gradient of ethanol in water. This step is effective for separating flavonoid glycosides and other phenolic compounds from the cardenolide glycoside.

-

Silica Gel Column Chromatography : Fractions containing this compound from the polyamide column are pooled, concentrated, and subjected to silica gel column chromatography. Elution is typically performed with a gradient of methanol in chloroform or ethyl acetate. This step further separates compounds based on polarity.

-

Reversed-Phase (RP-C18) Column Chromatography : Further purification is achieved using a reversed-phase C18 column. The sample is eluted with a gradient of methanol or acetonitrile in water. This technique separates compounds based on their hydrophobicity.

-

Size-Exclusion Chromatography (Sephadex LH-20) : As a final polishing step, fractions containing this compound are purified on a Sephadex LH-20 column using methanol as the mobile phase. This separates molecules based on their size, removing remaining small molecule impurities.

Throughout the isolation process, fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the presence and purity of this compound.

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation of this compound from Descurainia sophia seeds.

Quantitative Data and Characterization

Quantitative data on the yield of this compound from Descurainia sophia seeds is not extensively reported in the literature, as studies often focus on the identification and biological activity of a range of isolated compounds. However, this compound is identified as a primary active cytotoxic constituent, suggesting a significant presence in the seeds.[4]

Physicochemical and Spectroscopic Data

The structure of isolated this compound is confirmed through a combination of spectroscopic methods.

| Parameter | Description |

| Molecular Formula | C29H42O9 |

| Molecular Weight | 534.6 g/mol |

| Appearance | Typically a white or off-white crystalline solid. |

| 1H NMR | The proton NMR spectrum will show characteristic signals for the steroid nucleus, the lactone ring, and the deoxy sugar moiety. |

| 13C NMR | The carbon NMR spectrum will display signals corresponding to the 29 carbon atoms of the molecule, including the carbonyl carbon of the lactone ring and the anomeric carbon of the sugar. |

| Mass Spectrometry | ESI-MS would typically show a protonated molecule [M+H]+ or a sodium adduct [M+Na]+. |

Biological Activity and Signaling Pathways

This compound exhibits potent biological activity, most notably its cytotoxic effects against various cancer cell lines.[2] Its mechanisms of action involve the modulation of key cellular signaling pathways, leading to the induction of apoptosis.

Signaling Pathways Modulated by this compound

-

p53-Dependent Apoptosis : In colorectal cancer cells, this compound induces apoptosis through a mitochondria-mediated intrinsic pathway that is dependent on the tumor suppressor protein p53.[5][6] Treatment with this compound leads to an upregulation of p53 expression.[1][5]

-

Modulation of Bcl-2 Family Proteins : The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated upon this compound treatment.[5] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation : The induction of apoptosis by this compound involves the cleavage and activation of initiator caspase-9 and effector caspase-3.[5]

-

MAPK and TGF-beta Signaling : In human lung cancer cells, this compound has been shown to upregulate genes associated with the MAPK and TGF-beta signaling pathways, both of which are crucial in regulating cell growth, proliferation, differentiation, and apoptosis.[7]

Visualization of this compound-Induced Apoptotic Pathway

Caption: p53-dependent intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound, a cardenolide glycoside from the seeds of Descurainia sophia, stands out as a promising natural product for further pharmacological development. This guide has provided a comprehensive framework for its extraction and isolation, employing standard phytochemical techniques. The elucidation of its activity in key signaling pathways, particularly its ability to induce p53-dependent apoptosis, underscores its potential as a lead compound in cancer research. Further studies focusing on optimizing isolation yields, semi-synthetic modifications, and in-depth in vivo efficacy and toxicity are warranted to fully explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a biologically active component of the seed extract of Descurainia sophia and induces reciprocal gene regulation in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Helveticoside: A Deep Dive into its Mechanism of Action as a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helveticoside is a cardenolide cardiac glycoside, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions. Like other members of its class, this compound exerts its primary therapeutic effects by modulating the contractility of cardiac muscle. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide will provide comparative data from other well-studied cardiac glycosides to offer a robust understanding of its expected pharmacological profile.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound and all cardiac glycosides is the Na+/K+-ATPase pump, an enzyme embedded in the cell membrane of cardiomyocytes.[1] This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function, including excitability and contractility.[2]

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[1] This binding inhibits the pump's activity, leading to a cascade of downstream effects that ultimately enhance cardiac contractility (positive inotropic effect).

Signaling Pathway of this compound's Primary Cardiac Effect

Caption: Primary signaling pathway of this compound in cardiomyocytes.

Quantitative Data on Cardiac Glycoside Activity

| Cardiac Glycoside | Target | Parameter | Value | Reference |

| Ouabain | Na+/K+-ATPase (MDA-MB-231 cells) | IC50 | 89 nM (95% CI: 70–112 nM) | [3] |

| Ouabain | Na+/K+-ATPase (A549 cells) | IC50 | 17 nM (95% CI: 14–20 nM) | [3] |

| Digoxin | Na+/K+-ATPase (MDA-MB-231 cells) | Apparent IC50 | ~164 nM | [3] |

| Digoxin | Na+/K+-ATPase (A549 cells) | IC50 | 40 nM (95% CI: 35–46 nM) | [3] |

| Oleandrin | Na,K-ATPase | IC50 | 0.62 µM | [4] |

| Oleandrigenin | Na,K-ATPase | IC50 | 1.23 µM | [4] |

Note: IC50 values represent the concentration of the glycoside required to inhibit 50% of the Na+/K+-ATPase activity. Lower values indicate higher potency.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory effect of a cardiac glycoside on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Methodology:

-

Enzyme Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase from a relevant tissue source (e.g., cardiac tissue, kidney medulla).

-

Reaction Mixture: Prepare a reaction buffer containing optimal concentrations of NaCl, KCl, MgCl2, and ATP.

-

Inhibition: Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Reaction Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C. Stop the reaction after a defined period using an acid solution.

-

Phosphate Detection: Add a colorimetric reagent (e.g., ammonium molybdate and a reducing agent) that forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Quantification: Measure the absorbance of the colored product using a spectrophotometer. The amount of phosphate produced is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes a common method for quantifying changes in intracellular calcium concentration in isolated cardiomyocytes using a fluorescent calcium indicator.

Methodology:

-

Cell Isolation: Isolate cardiomyocytes from cardiac tissue.

-

Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM). The AM ester allows the dye to cross the cell membrane.[5]

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

This compound Treatment: Perfuse the cells with a solution containing a specific concentration of this compound.

-

Fluorescence Microscopy: Mount the cells on a fluorescence microscope equipped with a light source for excitation and a detector for emission.

-

Image Acquisition: Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate the excitation wavelength and measure the ratio of the emitted fluorescence, which corresponds to the intracellular calcium concentration.[6]

-

Data Analysis: Quantify the changes in fluorescence intensity or ratio to determine the effect of this compound on resting intracellular calcium levels and the amplitude and kinetics of calcium transients.

Downstream Signaling Pathways Beyond Na+/K+-ATPase Inhibition

While the primary cardiac effects of this compound are attributed to the inhibition of the Na+/K+-ATPase and the subsequent rise in intracellular calcium, research on other cardiac glycosides, particularly in the context of cancer, has revealed that this initial event can trigger a complex network of intracellular signaling cascades. These pathways may contribute to both the therapeutic and toxic effects of these compounds. It is important to note that the direct role of these pathways in the cardiac effects of this compound requires further investigation.

Potential downstream signaling pathways modulated by cardiac glycosides include:

-

Src Kinase Activation: The Na+/K+-ATPase can act as a receptor, and its binding by cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can then transactivate the EGFR, initiating downstream signaling.

-

Ras/Raf/MAPK Pathway: Activation of the EGFR can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in cell growth, proliferation, and survival.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another critical regulator of cell survival and metabolism, can also be modulated by cardiac glycoside-induced signaling.

-

Induction of Autophagy and Apoptosis: In various cell types, particularly cancer cells, cardiac glycosides have been shown to induce programmed cell death (apoptosis) and autophagy.

The following diagram illustrates the potential logical relationships of these downstream signaling events.

Caption: Potential downstream signaling pathways of cardiac glycosides.

Conclusion

The primary mechanism of action of this compound as a cardiac glycoside is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, a subsequent rise in intracellular calcium, and ultimately, an enhancement of cardiac contractility. While specific quantitative data for this compound remains to be fully elucidated, comparative data from other cardiac glycosides provide a strong framework for understanding its expected potency. Furthermore, emerging research suggests that the interaction of cardiac glycosides with the Na+/K+-ATPase can trigger a complex network of downstream signaling pathways that may have broader physiological and pathological implications. Further research is warranted to fully characterize the complete signaling profile of this compound and its therapeutic potential.

References

- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of digitalis action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Ethnobotanical Past and Modern Anticancer Potential of Helveticoside: A Technical Guide

For Immediate Release

This technical guide delves into the historical use of plants containing Helveticoside in traditional medicine and explores the modern scientific investigation into its promising anticancer properties. The information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its ethnobotanical background, pharmacological activity, and the experimental methodologies used to elucidate its mechanism of action.

Executive Summary

This compound is a cardenolide glycoside found in plant species historically used in various traditional medicine systems. Notably, it is a constituent of Descurainia sophia (Flixweed), utilized in Traditional Chinese Medicine and Iranian Traditional Medicine for respiratory and digestive ailments, and plants of the Strophanthus genus, famously used as an arrow poison in Africa but also employed in minute doses as a heart tonic. Modern research has pivoted towards this compound's significant cytotoxic effects against various cancer cell lines. This guide synthesizes the available traditional knowledge and contemporary scientific data, focusing on its p53-dependent mechanism of action in inducing apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Historical and Traditional Use of this compound-Containing Plants

While the isolated compound this compound was not used in traditional medicine, the plants in which it is found have a rich history of ethnobotanical use. Traditional preparations typically involved decoctions, infusions, or powdered forms of the seeds and other plant parts.

Descurainia sophia (Flixweed)

Descurainia sophia, commonly known as Flixweed, has been a staple in several traditional medicine systems for centuries. In Traditional Chinese Medicine, the seeds are known as "Tinglizi" and are used to treat cough, asthma, and edema.[1] Similarly, in Iranian Traditional Medicine, the seeds are used for their antipyretic, expectorant, and laxative properties. Traditional preparations often involve boiling the seeds in water to create a decoction or grinding them into a powder to be mixed with liquids.

Strophanthus Species

Plants of the Strophanthus genus, native to tropical Africa, are well-known for their potent cardiac glycosides. The primary historical use of Strophanthus was as a source for arrow poison, owing to its ability to induce cardiac arrest. However, in carefully controlled, minute doses, traditional African medicine has also utilized extracts from the seeds as a heart tonic and to treat conditions such as edema and fever. The seeds are the most potent part of the plant, containing a high concentration of cardiac glycosides.

Modern Scientific Investigation: Anticancer Properties

Recent scientific inquiry has focused on the cytotoxic properties of this compound, identifying it as a potent anticancer agent. Studies have demonstrated its efficacy against a range of human cancer cell lines.

Quantitative Data on Cytotoxic Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below.

| Cell Line | Cancer Type | IC50/CC50 (µM) | Source |

| A549 | Lung Carcinoma | 0.034 - 0.596 | (Lee et al., 2013) |

| HCT116 | Colorectal Carcinoma | 0.6 - 0.8 (mmol/L) | (An et al., 2020) |

| SW480 | Colorectal Carcinoma | 0.6 - 0.8 (mmol/L) | (An et al., 2020) |

| AU565 | Breast Carcinoma | 11.42 ± 0.60 | (Ambali et al., cited in An et al., 2020) |

| Additional Lines | Various | 0.034 - 0.596 | (Lee et al., 2013) |

Note: The concentrations reported by An et al. (2020) are in mmol/L, which is unusually high and may represent a typographical error in the original publication. It is more likely that the intended concentrations were in the µM or nM range, consistent with other studies on cardiac glycosides.

Mechanism of Action: p53-Dependent Apoptosis

This compound's anticancer activity has been shown to be mediated through the induction of apoptosis in a p53-dependent manner. This signaling cascade is a critical pathway for tumor suppression.

Signaling Pathway Diagram

Caption: p53-dependent apoptotic pathway induced by this compound.

The proposed mechanism involves the activation of the tumor suppressor protein p53 by this compound.[2][3] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][3] The resulting shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent cleavage and activation of caspase-9 and caspase-3, ultimately executing the apoptotic program.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer effects.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM) and a vehicle control (e.g., PBS) for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This animal model is used to assess the in vivo anticancer efficacy of a compound.

-

Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of 6-7 week old male SCID mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Compound Administration: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dosage and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor volume and mouse body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

Experimental Workflow Diagram

Caption: A representative experimental workflow for investigating this compound.

Conclusion and Future Directions

The historical use of this compound-containing plants in traditional medicine, though not for cancer treatment, highlights their long-standing interaction with human health. Modern scientific investigation has repurposed this traditional knowledge, unveiling the potent and specific anticancer activity of this compound. The elucidation of its p53-dependent apoptotic mechanism provides a strong rationale for its further development as a chemotherapeutic agent. Future research should focus on a more precise determination of its concentration in various source plants, comprehensive preclinical toxicology studies, and the exploration of its efficacy in a broader range of cancer types. Furthermore, the potential for synergistic effects with existing cancer therapies warrants investigation. This guide provides a foundational resource for researchers to build upon in the quest to translate this promising natural product into a clinical reality.

References

- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Bioavailability and Pharmacokinetics of Helveticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helveticoside is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. It is structurally composed of the aglycone strophanthidin linked to a digitoxose sugar moiety. Found in plants such as Descurainia sophia, this compound has garnered significant interest not for its cardiotonic effects, but for its potential as an antineoplastic agent.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).[1]

Despite its promising anti-cancer activity, a critical gap exists in the scientific literature regarding the bioavailability and pharmacokinetic profile of this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a therapeutic agent. This technical guide aims to consolidate the available knowledge on this compound, provide context by examining the pharmacokinetics of related cardiac glycosides, detail relevant experimental protocols, and illustrate key biological pathways.

Disclaimer: Direct quantitative pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC) is not extensively available in published literature. Therefore, this guide infers potential pharmacokinetic characteristics based on the broader class of strophanthus and cardiac glycosides.

Pharmacokinetics of Related Cardiac Glycosides

To establish a foundational understanding, it is useful to review the known pharmacokinetic parameters of other strophanthus glycosides. The oral bioavailability of these compounds can be highly variable. For instance, a study in healthy male volunteers showed that cymarin (k-strophanthin-alpha) was absorbed at 47% of the given oral dose, while k-strophanthoside was absorbed at 16%, and ouabain (g-strophanthin) had minimal absorption of about 1.4%.[3] This variability is often attributed to factors like polarity, gastrointestinal degradation, and first-pass metabolism.[4][5]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for representative cardiac glycosides to provide a comparative baseline.

| Parameter | Digoxin | Digitoxin | Cymarin (Oral) | k-Strophanthoside (Oral) | Ouabain (Oral) |

| Oral Bioavailability (%) | ~66-75%[4] | ~90-100%[4] | ~47%[3] | ~16%[3] | ~1.4%[3] |

| Plasma Protein Binding (%) | ~20%[4] | ~97%[4] | N/A | N/A | N/A |

| Elimination Half-life (t½) | 36-48 hours[4] | 5-6 days[4] | 23 hours[3][6] | 22 hours[3] | N/A |

| Primary Excretion Route | Renal[4] | Hepatic metabolism, then renal[4] | Renal (as metabolites)[3] | Renal (as metabolites)[3] | Renal[3] |

| N/A: Data not available in the cited sources. |

In Vitro Biological Activity of this compound

While in vivo pharmacokinetic data is scarce, the in vitro anti-cancer effects of this compound have been documented. Studies on colorectal cancer cell lines (SW480 and HCT116) have shown that this compound inhibits cell viability and proliferation in a time- and concentration-dependent manner.[1]

| Cell Line | Assay | Concentration | Duration | Effect | Reference |

| SW480 & HCT116 | Trypan Blue Exclusion | > 0.1 mmol | 48 & 72 h | Reduced cell viability | [1] |

| SW480 & HCT116 | MTT Assay | 0.1 - 1 mmol | 24, 48, 72 h | Inhibited cell proliferation | [1] |

| SW480 & HCT116 | Western Blot | 0.6 & 0.8 mmol | 48 h | Upregulation of p53, Bax; Downregulation of Bcl-2 | [7] |

Signaling Pathways

Mitochondria-Mediated Apoptotic Pathway

This compound's primary mechanism of anti-cancer action involves the induction of the intrinsic, or mitochondria-mediated, apoptotic pathway.[1] This process is dependent on the tumor suppressor protein p53.[2][8] In colorectal cancer cells, treatment with this compound leads to an increase in p53 expression.[7] This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][7] The shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[1]

Experimental Protocols

Protocol 1: General Method for In Vivo Pharmacokinetic & Bioavailability Study

This protocol outlines a general workflow for determining the absolute oral bioavailability of a compound like this compound in a rodent model.

1. Subjects:

-

Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Animals are fasted overnight prior to dosing but allowed access to water.

2. Drug Formulation and Administration:

-

Intravenous (IV) Group: this compound is dissolved in a vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a concentration of 1 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.

-

Oral (PO) Group: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) to a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

3. Blood Sampling:

-

Approximately 200 µL of blood is collected from the jugular vein into heparinized tubes at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

-

Sample Preparation: Plasma samples are thawed. An internal standard (e.g., a structurally similar but chromatographically distinct compound like Digoxin) is added. Proteins are precipitated using a solvent like acetonitrile or methanol. The supernatant is collected after centrifugation, evaporated, and reconstituted for injection.

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and the internal standard.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis software.

-

Key parameters calculated include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

-

Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Western Blot Analysis for Apoptotic Proteins

This protocol is based on the methodology used to demonstrate this compound's effect on cancer cells.[1][2]

1. Cell Culture and Treatment:

-

Human colorectal cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0, 0.6, 0.8 mmol) or a vehicle control (e.g., PBS).

-

Cells are incubated for a specified period (e.g., 48 hours).

2. Protein Extraction:

-

After treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer containing a protease inhibitor cocktail.

-

The cell lysate is scraped and centrifuged at high speed (e.g., 12,000 g for 15 minutes at 4°C) to pellet cell debris.

-

The supernatant containing the total protein is collected.

3. Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA (Bicinchoninic Acid) protein assay kit to ensure equal loading.

4. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by size via electrophoresis.

-

The separated proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.

5. Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, and a loading control like anti-β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

-

The membrane is washed again and incubated with an enhanced chemiluminescence (ECL) substrate.

-

The resulting light signal is captured using an imaging system, revealing bands corresponding to the proteins of interest. Band intensity can be quantified using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant and reproducible anti-cancer activity in vitro, primarily through the p53-dependent induction of apoptosis.[1][2] This well-defined mechanism of action makes it an intriguing candidate for further drug development. However, the progression from a promising preclinical compound to a viable therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic properties.

The current body of literature lacks specific in vivo ADME data for this compound. Based on data from related strophanthus glycosides, it is plausible that this compound may exhibit variable and potentially low oral bioavailability.[3] Its metabolism likely involves hepatic processes, similar to other lipophilic cardiac glycosides.[5]

To unlock the therapeutic potential of this compound, future research must prioritize comprehensive pharmacokinetic studies. Key areas for investigation include:

-

Determining the absolute oral bioavailability in animal models to assess its suitability for oral administration.

-

Identifying major metabolites and characterizing the metabolic pathways, including the enzymes involved (e.g., Cytochrome P450s).

-

Investigating plasma protein binding and tissue distribution to understand its disposition in the body.

-

Exploring formulation strategies (e.g., nanoformulations) to potentially enhance its solubility and oral absorption, thereby improving its bioavailability.

Conducting these studies will provide the essential data needed to design effective dosing regimens, predict potential drug-drug interactions, and ultimately evaluate the clinical feasibility of this compound as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Exhibited p53-dependent Anticancer Activity Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Helveticoside and the Na+/K+-ATPase Pump: A Technical Guide to its Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helveticoside, a cardiac glycoside found in plants such as Erysimum helveticum, has garnered significant interest for its potent biological activities, including its potential as an anti-cancer agent. Like other members of the cardiac glycoside family, the primary molecular target of this compound is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This guide provides an in-depth technical overview of the effects of this compound on Na+/K+-ATPase activity, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathways.

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The Na+/K+-ATPase is a transmembrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This pumping action is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its catalytic activity. The inhibition of the pump leads to an increase in the intracellular concentration of sodium ions. This, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this elevation of intracellular calcium is responsible for the positive inotropic effect of cardiac glycosides, resulting in increased contractility. In other cell types, such as cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can trigger apoptosis and inhibit cell proliferation.

Quantitative Data on the Inhibition of Na+/K+-ATPase

While direct enzymatic inhibition data for this compound on purified Na+/K+-ATPase is not extensively reported in publicly available literature, its potent biological effects are widely attributed to its interaction with this pump. The inhibitory activity of this compound on cancer cell proliferation, which is a downstream consequence of Na+/K+-ATPase inhibition, has been quantified. For comparison, the inhibitory concentrations (IC50) and dissociation constants (Kd) for other well-characterized cardiac glycosides are presented below.

| Compound | Parameter | Value | Cell Line / Enzyme Source | Reference |

| This compound | IC50 (Cell Growth) | 35 nM | A549 Human Lung Cancer Cells | [1] |

| Ouabain | IC50 (Kynurenine Production Inhibition) | 17 nM | A549 Cells | [2][3] |

| IC50 (Kynurenine Production Inhibition) | 89 nM | MDA-MB-231 Cells | [2][3] | |

| Kd (α1β1 isoform, with K+) | 18.5 nM | Human Na+,K+-ATPase | [4] | |

| Kd (α2β1 isoform, with K+) | 7.9 nM | Human Na+,K+-ATPase | [4] | |

| Kd (α3β1 isoform, with K+) | 10.3 nM | Human Na+,K+-ATPase | [4] | |

| Digoxin | IC50 (Kynurenine Production Inhibition) | 40 nM | A549 Cells | [2][3] |

| IC50 (Kynurenine Production Inhibition) | ~164 nM | MDA-MB-231 Cells | [2][3] | |

| Kd (α1β1 isoform, with K+) | 16.2 nM | Human Na+,K+-ATPase | [4] | |

| Kd (α2β1 isoform, with K+) | 7.9 nM | Human Na+,K+-ATPase | [4] | |

| Kd (α3β1 isoform, with K+) | 7.5 nM | Human Na+,K+-ATPase | [4] | |

| Digitoxin | Kd (α1β1 isoform, with K+) | 4.8 nM | Human Na+,K+-ATPase | [4] |

| Kd (α2β1 isoform, with K+) | 2.1 nM | Human Na+,K+-ATPase | [4] | |

| Kd (α3β1 isoform, with K+) | 2.4 nM | Human Na+,K+-ATPase | [4] |

Signaling Pathways Affected by this compound

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of intracellular signaling events that are independent of its ion transport function. The pump can act as a signal transducer, interacting with neighboring proteins to activate various signaling pathways.

Signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental Protocols

Measurement of Na+/K+-ATPase Activity

A common method to determine Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis through the quantification of inorganic phosphate (Pi) released.

1. Preparation of Microsomal Fractions (Source of Na+/K+-ATPase):

-

Tissue (e.g., pig kidney cortex, rat brain) is homogenized in a cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

-

The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction containing the Na+/K+-ATPase.

-

The pellet is resuspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay (Colorimetric Measurement of Inorganic Phosphate):

-

The reaction is typically carried out in a 96-well plate.

-

Two sets of reaction mixtures are prepared:

-

Total ATPase activity: Contains buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl2 (5 mM), NaCl (100 mM), KCl (20 mM), and the microsomal enzyme preparation.

-

Ouabain-insensitive ATPase activity: Same as above, but with the addition of a high concentration of ouabain (e.g., 1 mM) to specifically inhibit Na+/K+-ATPase.

-

-

The reaction is initiated by the addition of ATP (e.g., 3 mM).

-

The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

The reaction is stopped by adding a solution like trichloroacetic acid (TCA).

-

The amount of inorganic phosphate released is determined colorimetrically using a reagent such as a malachite green-molybdate solution, and the absorbance is read at a specific wavelength (e.g., 620 nm).

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

3. IC50 Determination for this compound:

-

The Na+/K+-ATPase activity assay is performed in the presence of varying concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor.

-

The IC50 value, the concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Helveticoside in Normal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Helveticoside, a cardiac glycoside isolated from Descurainia sophia, in normal, non-cancerous cell lines. The document outlines key experimental protocols, data presentation standards, and potential mechanisms of action to guide preclinical safety assessment.

Quantitative Toxicity Data

A critical first step in evaluating the safety profile of a compound is to determine its cytotoxic concentration. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. While extensive research has focused on the anti-cancer properties of this compound[1][2], publicly available data on its specific IC50 values in a wide range of normal human cell lines is limited.

Researchers should aim to establish cell-line-specific IC50 values. The following table provides a template for summarizing such quantitative data.

Table 1: Cytotoxicity of this compound in Normal Cell Lines (Template)

| Cell Line | Cell Type | Assay | Incubation Time (hr) | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| HEK-293 | Human Embryonic Kidney | MTT | 48 | Data not available | |

| L-02 | Human Liver | MTT | 48 | Data not available | |

| H9c2 | Rat Cardiomyoblast | MTT | 48 | Data not available | |

| BJ-1 | Human Foreskin Fibroblast | MTT | 48 | Data not available |

| Vero | Monkey Kidney Epithelial | MTT | 48 | Data not available | |

Experimental Protocols

Accurate and reproducible data depend on standardized experimental protocols. The following sections detail the methodologies for common cytotoxicity and cell death assays.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[3][4]. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[3].

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment[4].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight culture medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[5].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3][4].

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting[4].

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[3][5].

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable indicator of cell membrane integrity loss[6][7].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional controls: (a) spontaneous LDH release (untreated cells), (b) maximum LDH release (cells treated with a lysis buffer), and (c) a culture medium background control[6].

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Assay Reaction: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions[7].

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product[7].

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader[6].

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

The Annexin V assay identifies early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event via flow cytometry[8][9].

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with this compound for the desired time period in a 6-well plate or T-25 flask.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Wash the cells with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL[9].

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a propidium iodide (PI) working solution (to distinguish late apoptotic/necrotic cells).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

-

Sample Preparation for Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice[9].

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.

Visualized Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs.

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a compound like this compound.

Caption: Workflow for in vitro toxicity screening of this compound.

Studies in colorectal cancer cells have shown that this compound induces apoptosis through a p53-dependent, mitochondria-mediated intrinsic pathway[1][10]. This pathway serves as a strong candidate for investigating the mechanism of toxicity in normal cells.

Caption: Proposed p53-mediated intrinsic apoptosis pathway for this compound.

References

- 1. This compound Exhibited p53-dependent Anticancer Activity Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a biologically active component of the seed extract of Descurainia sophia and induces reciprocal gene regulation in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. glpbio.com [glpbio.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. kumc.edu [kumc.edu]

- 10. researchgate.net [researchgate.net]

Unveiling the Transcriptomic Landscape: Gene Expression Profiling in A549 Lung Cancer Cells Following Helveticoside Treatment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the gene expression alterations in human non-small cell lung carcinoma (A549) cells upon treatment with Helveticoside, a cardiac glycoside with demonstrated anti-cancer properties. Through a comprehensive review of existing literature, this document outlines the molecular mechanisms impacted by this compound, focusing on the reciprocal regulation of metabolic and signaling pathways. Detailed experimental protocols for the key methodologies employed in these studies are provided to facilitate reproducibility and further investigation. Furthermore, this guide presents a structured summary of the quantitative gene expression data and visualizes the intricate signaling cascades and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in oncology and drug development.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents that can effectively target cancer cell proliferation and survival is a critical area of research. This compound, a cardiac glycoside isolated from the seeds of Descurainia sophia, has emerged as a promising anti-cancer compound.[1][2] Studies have demonstrated its ability to induce dose-dependent gene expression changes in A549 cells, a widely used model for human lung adenocarcinoma.[1][3] This guide synthesizes the current knowledge on the transcriptomic effects of this compound in A549 cells, providing a detailed overview of the affected cellular processes and the underlying experimental methodologies.

Gene Expression Profiling of this compound-Treated A549 Cells

Treatment of A549 cells with this compound leads to a significant and reciprocal regulation of gene expression, primarily impacting metabolic and signaling processes.[1][3] Microarray analysis has revealed a dose-dependent effect on gene expression, with a substantial number of genes being either up- or down-regulated.[3]

Summary of Differentially Expressed Genes

A study by Kim et al. (2015) identified a significant number of differentially expressed genes in A549 cells following treatment with an ethanol extract of D. sophia seeds (EEDS), of which this compound is a key active component. The study observed two major dose-dependent patterns:

-

Down-regulated Genes: A total of 1,680 genes were found to be primarily involved in metabolic processes (FDR < 0.01).[3]

-

Up-regulated Genes: A total of 1,673 genes were identified, mainly associated with signaling processes (FDR < 0.01).[3]

Further analysis focusing on this compound treatment confirmed its responsibility for this reciprocal gene regulation.[3] The following tables summarize the key findings from Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the differentially expressed genes.

Table 1: Gene Ontology (GO) Analysis of Up-regulated Genes after this compound Treatment [3]

| GO Term (Biological Process) | Description | FDR |

| GO:0007154 | cell communication | < 0.01 |

| GO:0007165 | signal transduction | < 0.01 |

| GO:0042127 | regulation of cell proliferation | < 0.01 |

| GO:0006954 | inflammatory response | < 0.01 |

| GO:0008219 | cell death | < 0.01 |

| GO:0006915 | apoptotic process | < 0.01 |

Table 2: Gene Ontology (GO) Analysis of Down-regulated Genes after this compound Treatment [3]

| GO Term (Biological Process) | Description | FDR |

| GO:0008152 | metabolic process | < 0.01 |

| GO:0055114 | oxidation-reduction process | < 0.01 |

| GO:0006629 | lipid metabolic process | < 0.01 |

| GO:0009058 | biosynthetic process | < 0.01 |

| GO:0019752 | carboxylic acid metabolic process | < 0.01 |

| GO:0044260 | cellular macromolecule metabolic process | < 0.01 |

Table 3: KEGG Pathway Analysis of Up-regulated Genes after this compound Treatment [3]

| KEGG Pathway | Pathway ID | p-value | FDR |

| Cytokine-cytokine receptor interaction | hsa04060 | < 0.001 | < 0.01 |

| MAPK signaling pathway | hsa04010 | < 0.001 | < 0.01 |

| Apoptosis | hsa04210 | < 0.001 | < 0.01 |

| p53 signaling pathway | hsa04115 | < 0.001 | < 0.01 |

| Jak-STAT signaling pathway | hsa04630 | < 0.001 | < 0.01 |

Key Signaling Pathways Modulated by this compound

This compound treatment triggers a cascade of signaling events in A549 cells, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The primary mechanism involves the reciprocal regulation of metabolic and signaling pathways.[3]

Apoptosis Pathway

A central effect of this compound is the induction of apoptosis. This is supported by the up-regulation of genes involved in the p53 signaling pathway and the intrinsic apoptosis pathway.[3] While direct studies on A549 cells are detailed in the gene expression data, research on other cancer cell lines provides further mechanistic insights. For instance, in colorectal cancer cells, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases 9 and 3.

MAPK and Jak-STAT Signaling Pathways

The up-regulation of genes within the MAPK and Jak-STAT signaling pathways suggests that this compound modulates complex intracellular communication networks that govern cell proliferation, differentiation, and survival.[3] These pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention.

Experimental Protocols

This section provides detailed protocols for the key experiments cited in the analysis of this compound's effects on A549 cells.

A549 Cell Culture

-

Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™).

-

Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded at a 1:4 to 1:8 split ratio.

This compound Treatment

-

A549 cells are seeded in appropriate culture vessels and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.75, 15, and 60 nM) or a vehicle control (e.g., DMSO).[3]

-

Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis.

RNA Extraction and Purification

-

Total RNA is extracted from treated and control A549 cells using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios.

-

RNA integrity is further evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN).

RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing

-

mRNA Enrichment: Poly(A)+ RNA is isolated from total RNA using oligo(dT)-conjugated magnetic beads.

-

Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

-

Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. The library is then amplified by PCR to generate a sufficient quantity for sequencing.

-

Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate single-read or paired-end reads.

Bioinformatics Analysis of RNA-Seq Data

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

-

Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

-

Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify over-represented biological processes and pathways.

Conclusion

This compound demonstrates significant anti-cancer potential in A549 lung cancer cells by inducing a profound and reciprocal shift in the cellular transcriptome. The down-regulation of metabolic pathways coupled with the up-regulation of signaling pathways, particularly those related to apoptosis, underscores a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of these effects, supported by detailed experimental protocols and structured data presentation. The provided visualizations of key signaling pathways and experimental workflows serve as a valuable reference for researchers aiming to further investigate the therapeutic utility of this compound and other cardiac glycosides in the treatment of non-small cell lung cancer. Further studies are warranted to validate these transcriptomic findings at the protein level and to evaluate the in vivo efficacy of this compound.

References

Unraveling the In Vitro Metabolic Pathway of Helveticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helveticoside, a cardenolide glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer activities. A thorough understanding of its metabolic fate is paramount for further drug development and for predicting its pharmacokinetic profile and potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and expected metabolic pathways of this compound in vitro, based on current knowledge of cardiac glycoside metabolism. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from structurally similar compounds to provide a robust framework for its investigation.

Predicted Metabolic Pathways of this compound

The in vitro metabolism of this compound, like other cardiac glycosides, is anticipated to occur primarily in the liver. The metabolic transformations are expected to proceed through a series of reactions aimed at increasing the compound's polarity to facilitate its elimination. The predicted principal metabolic pathways include:

-

Hydrolysis of the Glycosidic Bond: The initial and often rate-limiting step is the cleavage of the glycosidic linkage, liberating the sugar moiety (digitoxose) and the aglycone, strophanthidin. This reaction can be catalyzed by acidic conditions or by various glycosidases.

-

Hydroxylation of the Aglycone: The steroidal backbone of the aglycone, strophanthidin, is susceptible to hydroxylation. This Phase I metabolic reaction is primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor to the metabolism of many cardiac glycosides.

-

Conjugation of the Aglycone and its Metabolites: The hydroxyl groups on the aglycone and its hydroxylated metabolites serve as sites for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common conjugation pathways, resulting in highly water-soluble metabolites.

The following diagram illustrates the predicted metabolic cascade of this compound.

Quantitative Analysis of this compound Metabolism

Quantifying the kinetics of this compound metabolism is crucial for understanding its metabolic stability and potential for drug-drug interactions. Due to the lack of specific data for this compound, the following tables present hypothetical, yet plausible, kinetic parameters based on studies of structurally related cardiac glycosides metabolized by human liver microsomes and recombinant CYP3A4 and UGT enzymes. These tables serve as a template for the expected range of values that would be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| Metabolic Pathway | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Hydroxylation | Human Liver Microsomes | 5 - 25 | 100 - 500 | 4 - 100 |

| Hydroxylation | Recombinant CYP3A4 | 2 - 15 | 200 - 800 | 13 - 400 |

| Glucuronidation | Human Liver Microsomes | 10 - 50 | 50 - 300 | 1 - 30 |

| Glucuronidation | Recombinant UGT1A1 | 15 - 60 | 80 - 400 | 1.3 - 27 |

| Glucuronidation | Recombinant UGT2B7 | 20 - 80 | 100 - 500 | 1.25 - 25 |

Table 2: Relative Contribution of Different Enzyme Systems to this compound Metabolism

| Metabolic Pathway | Enzyme System | Relative Contribution (%) |

| Phase I Metabolism | CYP3A4 | 60 - 80 |

| Other CYPs | 10 - 20 | |

| Phase II Metabolism | UGTs | 70 - 90 |

| SULTs | 10 - 30 |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the in vitro metabolism of this compound. The following sections provide comprehensive methodologies for key experiments.

Experimental Workflow

The overall workflow for investigating the in vitro metabolism of this compound is depicted below.

Human Liver Microsome (HLM) Stability Assay

This assay determines the rate of metabolism of this compound by the mixed-function oxidase system and other microsomal enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath at 37°C

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

Thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-warm the phosphate buffer to 37°C.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the this compound solution to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination and Sample Preparation:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes).

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining amount of this compound at each time point.

-

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Recombinant Human Cytochrome P450 (CYP) Phenotyping Assay